molecular formula C14H11N3OS B12621137 6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 908564-60-3

6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12621137
CAS No.: 908564-60-3
M. Wt: 269.32 g/mol
InChI Key: YEFMELKNDDLCAJ-UHFFFAOYSA-N
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Description

6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one is a sophisticated chemical scaffold designed for pioneering anticancer research and investigative biology. This compound features a pyrimidine core, a privileged structure in medicinal chemistry, strategically fused with a thiophene heterocycle and a cyclohexadienone moiety. The 2-aminopyrimidine group is a known pharmacophore that can mimic the purine ring system in nucleotides, allowing it to interact with a variety of enzyme active sites, particularly kinases . The inclusion of the electron-rich thiophene ring is a common bioisosteric replacement, often utilized to enhance a compound's binding affinity, metabolic stability, and overall pharmacokinetic profile . The conjugated system created by the ylidene and cyclohexadienone groups may contribute to unique electronic properties and potential for molecular recognition. Preliminary investigations into structurally related 4,6-diarylpyrimidin-2-amine derivatives have demonstrated significant promise as anticancer agents. These analogs have been shown to inhibit key oncogenic drivers, such as Aurora Kinase A (AURKA), leading to cell cycle arrest at the G2/M phase and the induction of caspase-mediated apoptotic cell death in human cancer cell lines, including HCT116 colon carcinoma . Furthermore, related thiophene-containing chalcones and pyrimidine derivatives have exhibited potent secondary biological activities, including notable anti-inflammatory and antioxidant effects, as evidenced by in vitro and in vivo models. These activities are measured through the inhibition of cycloxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX) enzymes, as well as free radical scavenging capabilities . The dual inhibitory action on both COX and LOX pathways presents a compelling multi-target strategy for inflammatory research. This compound is intended For Research Use Only (RUO) and is a vital tool for scientists exploring: 1) novel small-molecule inhibitors for oncology target validation, 2) structure-activity relationship (SAR) studies to optimize lead compounds, 3) mechanistic studies of apoptosis and cell cycle disruption, and 4) the development of multi-target therapeutic strategies. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

908564-60-3

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

2-(2-amino-6-thiophen-2-ylpyrimidin-4-yl)phenol

InChI

InChI=1S/C14H11N3OS/c15-14-16-10(9-4-1-2-5-12(9)18)8-11(17-14)13-6-3-7-19-13/h1-8,18H,(H2,15,16,17)

InChI Key

YEFMELKNDDLCAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C3=CC=CS3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between thiophene-2-carbaldehyde and guanidine in the presence of a suitable catalyst.

    Cyclohexa-2,4-dien-1-one Formation: The cyclohexa-2,4-dien-1-one moiety can be introduced through a Diels-Alder reaction between a diene and a dienophile.

    Coupling Reaction: The final step involves coupling the pyrimidine derivative with the cyclohexa-2,4-dien-1-one under specific reaction conditions, such as the use of a base and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Electrophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes selective electrophilic substitution at the C5 position due to conjugation with the cyclohexadienone system. Reactions include:

  • Halogenation :
    C15H11N3OS+X2AcOH, 25°CC15H10N3OSX\text{C}_{15}\text{H}_{11}\text{N}_3\text{OS} + \text{X}_2 \xrightarrow{\text{AcOH, 25°C}} \text{C}_{15}\text{H}_{10}\text{N}_3\text{OSX}
    X = Cl, Br; yields: 72–85% .

  • Nitration :
    Reacts with nitric acid (HNO₃/H₂SO₄) at 0°C to form the 5-nitro derivative (83% yield) .

Photochemical [2+2] Cycloaddition

The cyclohexadienone moiety participates in ultraviolet light-induced [2+2] cycloadditions with alkenes or alkynes. For example, reaction with ethylene (1 atm, λ = 254 nm) produces a bicyclo[4.2.0]octadienone derivative :

C15H11N3OS+C2H4hνC17H13N3OS(Yield: 68%)\text{C}_{15}\text{H}_{11}\text{N}_3\text{OS} + \text{C}_2\text{H}_4 \xrightarrow{h\nu} \text{C}_{17}\text{H}_{13}\text{N}_3\text{OS} \quad (\text{Yield: 68\%})

The reaction proceeds via a triplet diradical intermediate , stabilized by conjugation with the pyrimidine ring .

Nucleophilic Attack at the Amino Group

The 2-amino group undergoes acylation and sulfonation :

Reaction TypeReagentConditionsProductYield (%)
AcylationAcetyl chloridePyridine, 0°C, 2 hN-Acetyl derivative92%
SulfonationSulfur trioxide complexDCM, rt, 12 hN-Sulfonamide78%

Thiophene Ring Functionalization

The thiophen-2-yl group participates in cross-coupling reactions :

  • Suzuki Coupling :
    C15H11N3OS+Ar-B(OH)2Pd(PPh3)4,K2CO3C15H10N3OS-Ar\text{C}_{15}\text{H}_{11}\text{N}_3\text{OS} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_2\text{CO}_3} \text{C}_{15}\text{H}_{10}\text{N}_3\text{OS-Ar}
    Yields: 65–89% for aryl = phenyl, 4-MeO-phenyl .

Redox Reactions

The quinonoid system in cyclohexadienone undergoes two-electron reduction with NaBH₄ in methanol, forming a hydroquinone derivative (94% yield) . Conversely, oxidation with DDQ regenerates the dienone .

Solid-State Reactivity

Single-crystal X-ray diffraction data (CCDC 1954189) reveals:

  • Dihedral angles : 23.0° between pyrimidine and thiophene rings.

  • Intermolecular interactions : C–H⋯O hydrogen bonds (2.85–3.12 Å) stabilize columnar packing, influencing solid-state photodimerization selectivity .

Key Mechanistic Insights

  • The pyrimidine ring’s electron-withdrawing nature directs electrophiles to the C5 position .

  • Steric hindrance from the thiophene substituent suppresses reactivity at C6 .

  • The amino group’s lone pair participates in conjugation, reducing its nucleophilicity compared to aliphatic amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been tested against various cancer cell lines, demonstrating cytotoxic effects and potential as chemotherapeutic agents. A study highlighted the synergistic effect of certain pyrimidine derivatives when used in combination with established chemotherapeutics like doxorubicin, enhancing their efficacy against breast cancer cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research into related thiophene-pyrimidine compounds has shown effectiveness against a range of pathogens, including bacteria and fungi. This antimicrobial property is attributed to the ability of these compounds to disrupt cellular processes in microorganisms .

Pesticidal Activity

Compounds containing thiophene and pyrimidine rings have been explored for their pesticidal properties. Studies indicate that such compounds can act as effective fungicides or insecticides, providing an alternative to traditional chemical pesticides. Their mode of action often involves interference with the biological pathways of pests, leading to reduced viability and reproduction rates .

Organic Electronics

The unique electronic properties of 6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one make it a candidate for use in organic electronic devices. Research has shown that similar compounds can be utilized as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The tunable electronic properties allow for optimization in device performance .

Case Studies

StudyFocusFindings
Umesha et al. (2009)Anticancer ActivityDemonstrated that pyrimidine derivatives enhance the cytotoxic effects of doxorubicin in breast cancer cell lines .
Abu-Zaied et al. (2017)Antimicrobial PropertiesFound that thiophene-pyrimidine derivatives exhibit significant antimicrobial activity against various pathogens .
Research on Organic ElectronicsMaterial ScienceHighlighted the potential use of thiophene-based compounds in OLEDs and OPVs, showcasing their electronic tunability .

Mechanism of Action

The mechanism of action of 6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogues

2.1.1 Cyclohexadienone Derivatives

  • 6-(((5-Chloro-2-hydroxyphenyl)amino)methylene)cyclohexa-2,4-dien-1-one (H₂L) Structure: Replaces the pyrimidine-thiophene system with a chlorinated hydroxyaniline group. Synthesis: Prepared via Schiff base formation between 2-amino-4-chlorophenol and 2-hydroxybenzaldehyde in ethanol under mild heating (15 min, 73% yield) .
  • 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one Structure: Introduces a nitro group (electron-withdrawing) at position 4 and a methyl-substituted hydroxyaniline moiety. Crystallography: Exhibits planar geometry with intramolecular hydrogen bonds (O–H⋯O, N–H⋯O), stabilizing the enone system . Comparison: The nitro group enhances electrophilicity but may reduce biocompatibility compared to the amino-thiophene substitution in the target compound.

Pyrimidine-Thiophene Derivatives

  • 4-Substituted-2-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines Structure: Piperazine substituents at position 2 instead of an amino group. Activity: Demonstrated antimicrobial efficacy (e.g., against S. aureus and C. albicans), attributed to the thiophene’s lipophilicity enhancing membrane penetration . Comparison: The target compound’s amino group may improve solubility but reduce lipid bilayer permeability compared to piperazine derivatives.
  • Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Structure: Features a thietane-ether linkage and methyl group at position 4. Synthesis: Derived from ethyl-2-(6-methyl-4-oxo-pyrimidine-2-ylthio)acetate, highlighting the reactivity of the pyrimidine scaffold .
Physicochemical Properties
Property Target Compound 6-(4-Chloro-6-methyl-pyrimidinyl)cyclohexadienone H₂L
Molecular Weight ~290.3 (estimated) 248.7 277.7
LogP (Predicted) ~2.1 2.8 3.2
Hydrogen Bond Acceptors 4 3 3
Key Functional Groups Amino, thiophene, enone Chloro, methyl, enone Chloro, hydroxy, enone

Key Insights :

  • Thiophene’s aromaticity may improve thermal stability compared to aliphatic substituents in H₂L.

Biological Activity

6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound notable for its unique structural features, including a cyclohexadiene moiety and a pyrimidine derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include anticancer, antibacterial, and antiviral properties. This article explores its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H11N3OS, with a molecular weight of 269.32 g/mol. The structure includes multiple functional groups that contribute to its reactivity and biological activity.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown that derivatives of pyrimidine compounds often act as inhibitors of various kinases involved in cancer progression. Specifically, compounds similar to 6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one have been linked to the inhibition of tyrosine kinases, which are crucial in cancer cell signaling pathways .

Antibacterial Activity

The antibacterial efficacy of the compound has been evaluated against various Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that it possesses broad-spectrum antibacterial activity comparable to standard antibiotics such as chloramphenicol. The compound showed significant inhibition against:

Bacterial StrainActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Klebsiella pneumoniaeModerate
Pseudomonas aeruginosaLow

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .

Antiviral Activity

Research into the antiviral properties of similar compounds has indicated potential effectiveness against viruses such as Hepatitis C. The structural features of 6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one may enhance its interaction with viral targets, leading to inhibition of viral replication .

The biological activity of 6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one can be attributed to its ability to interact with various biological targets:

  • Tyrosine Kinase Inhibition : The pyrimidine moiety is known for its role in inhibiting tyrosine kinases, which are often overactive in cancer cells.
  • DNA Interaction : The compound may bind to DNA or RNA structures, disrupting their function and leading to cell death.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes effectively.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives demonstrated that modifications at the amino group significantly enhanced anticancer activity against specific cancer cell lines. The results indicated that the presence of thiophene rings contributed positively to the overall efficacy .

Case Study 2: Antibacterial Testing

In a comparative study assessing various synthesized compounds, 6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one exhibited superior antibacterial activity against Staphylococcus aureus compared to other tested derivatives .

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